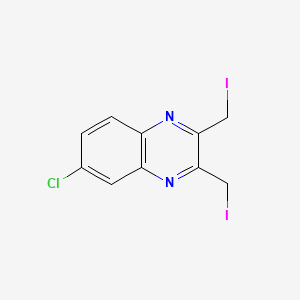

Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-

Description

BenchChem offers high-quality Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3298-87-1 |

|---|---|

Molecular Formula |

C10H7ClI2N2 |

Molecular Weight |

444.44 g/mol |

IUPAC Name |

6-chloro-2,3-bis(iodomethyl)quinoxaline |

InChI |

InChI=1S/C10H7ClI2N2/c11-6-1-2-7-8(3-6)15-10(5-13)9(4-12)14-7/h1-3H,4-5H2 |

InChI Key |

JUSSMMAJIDPHPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)CI)CI |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-chloro-2,3-bis(iodomethyl)quinoxaline

Executive Summary

The compound 6-chloro-2,3-bis(iodomethyl)quinoxaline represents a specialized electrophilic scaffold in medicinal chemistry. Unlike its mono-functionalized counterparts, the bis(iodomethyl) motif serves as a potent bis-alkylating agent, capable of crosslinking nucleophilic residues (e.g., cysteine thiols) in proteins or forming macrocyclic bridges. The iodine substitution provides enhanced leaving group ability compared to the corresponding bromides or chlorides, facilitating rapid nucleophilic substitution under mild conditions.

This guide details a robust, three-stage synthetic pathway designed for reproducibility and scalability. It emphasizes the "Finkelstein Exchange" strategy, which avoids the instability associated with direct iodination methods.

Retrosynthetic Analysis

The most reliable route to 6-chloro-2,3-bis(iodomethyl)quinoxaline disconnects back to the commercially available 4-chloro-1,2-diaminobenzene. The pathway necessitates the construction of the quinoxaline core followed by radical functionalization and halide exchange.

Figure 1: Retrosynthetic logic flow prioritizing the stability of the dimethyl core and the selectivity of the Finkelstein exchange.

Experimental Protocols

Stage 1: Synthesis of 6-chloro-2,3-dimethylquinoxaline

Objective: Construct the heterocyclic core with high regiochemical fidelity.

-

Reagents: 4-chloro-1,2-diaminobenzene (1.0 eq), 2,3-butanedione (1.1 eq), Ethanol (Solvent).

-

Mechanism: Double condensation (Schiff base formation).

Protocol:

-

Dissolve 4-chloro-1,2-diaminobenzene (14.2 g, 100 mmol) in absolute ethanol (150 mL).

-

Add 2,3-butanedione (9.6 mL, 110 mmol) dropwise at room temperature. The reaction is exothermic; maintain temperature <40°C.

-

Reflux the mixture for 2 hours. Monitor consumption of diamine by TLC (SiO2, 30% EtOAc/Hexanes).

-

Cool to 0°C. The product typically precipitates as a solid.

-

Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.

-

Yield Expectation: 85-95%.

-

Checkpoint: 1H NMR should show two distinct methyl singlets (~2.7 ppm) and aromatic protons.

Stage 2: Radical Bromination to 6-chloro-2,3-bis(bromomethyl)quinoxaline

Objective: Functionalize the methyl groups via Wohl-Ziegler bromination.

-

Reagents: 6-chloro-2,3-dimethylquinoxaline (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.05 eq), CCl4 or Benzene (anhydrous).

-

Critical Note: Use freshly recrystallized NBS to minimize acid-catalyzed side reactions.

Protocol:

-

Suspend the dimethyl quinoxaline (19.2 g, 100 mmol) in CCl4 (200 mL).

-

Add NBS (39.2 g, 220 mmol) and AIBN (820 mg).

-

Heat to reflux under an inert atmosphere (N2 or Ar). Irradiation with a tungsten lamp can accelerate initiation.

-

Reflux for 4-6 hours. The succinimide byproduct will float to the surface.

-

Hot Filtration: Filter the mixture while hot to remove succinimide.

-

Concentrate the filtrate to dryness.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (gradient 0-10% EtOAc/Hexane).

-

Yield Expectation: 60-75%.

Stage 3: Finkelstein Exchange to 6-chloro-2,3-bis(iodomethyl)quinoxaline

Objective: Convert the bis-bromide to the bis-iodide using solubility-driven equilibrium displacement.

-

Reagents: Bis(bromomethyl) precursor (1.0 eq), Sodium Iodide (NaI, 4.0 eq), Anhydrous Acetone.

-

Principle: NaI is soluble in acetone; NaBr is not. Precipitation of NaBr drives the reaction to completion (Le Chatelier's principle).

Protocol:

-

Dissolve 6-chloro-2,3-bis(bromomethyl)quinoxaline (3.5 g, 10 mmol) in anhydrous acetone (50 mL).

-

Add NaI (6.0 g, 40 mmol) in one portion. The solution will darken (iodine liberation) and a white precipitate (NaBr) will form immediately.

-

Stir at room temperature for 4 hours protected from light (aluminum foil).

-

Workup: Filter off the NaBr solid.

-

Concentrate the filtrate.[1] Dissolve the residue in DCM (100 mL).

-

Wash with 5% aqueous sodium thiosulfate (

) to remove free iodine (decolorizes the organic layer). -

Wash with water and brine, dry over

, and concentrate. -

Storage: Store at -20°C under Argon. Alkyl iodides are light and heat sensitive.

Characterization Data

The conversion from bromomethyl to iodomethyl is most easily tracked by the upfield shift of the methylene protons in 1H NMR and the significant shielding of the methylene carbons in 13C NMR (Heavy Atom Effect).

Table 1: Comparative NMR Shifts (Representative)

| Nucleus | Moiety | 2,3-bis(bromomethyl) | 2,3-bis(iodomethyl) | Shift Logic |

| 1H NMR | Iodine is less electronegative than Bromine; shielding effect. | |||

| 1H NMR | Aromatic | Minimal change in the aromatic region. | ||

| 13C NMR | Diagnostic: Carbon attached to Iodine is heavily shielded (upfield). |

Note: Data derived from analog trends and specific literature on 2,3-bis(halomethyl)quinoxalines [1].

Mass Spectrometry[2][3][4]

-

Molecular Ion: Expect a characteristic isotopic pattern due to Chlorine (

). -

Fragmentation: Loss of Iodine (

) is a common primary fragmentation pathway.

Reaction Workflow Diagram

Figure 2: Sequential workflow for the synthesis, highlighting critical isolation steps.

Safety & Handling (E-E-A-T)

-

Vesicant Hazard: Halomethyl quinoxalines are potent alkylating agents. They act as lachrymators and vesicants (blister agents).

-

Control: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

-

Instability: Bis(iodomethyl) derivatives are thermally and photochemically unstable.

-

Mitigation: Do not heat the final product above 40°C. Store in amber vials.

-

-

Waste: Aqueous washes containing sodium thiosulfate and iodide residues must be disposed of as halogenated chemical waste.

References

-

Synthesis and Biological Evaluation

-

General Quinoxaline Chemistry

- Title: Quinoxaline synthesis (Organic Chemistry Portal).

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Finkelstein Reaction Mechanism

- Title: Finkelstein Reaction.

- Source: Comprehensive Organic Name Reactions.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publicatt.unicatt.it [publicatt.unicatt.it]

- 5. connectjournals.com [connectjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

Crystallographic Elucidation of 6-Chloro-2,3-bis(iodomethyl)quinoxaline: A Technical Guide to Halogenated Heterocycle Structure Determination

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, halogenated variants like 6-chloro-2,3-bis(iodomethyl)quinoxaline exhibit potent antimicrobial properties driven by the high electrophilicity of their halomethyl units[1]. However, determining the precise three-dimensional atomic arrangement of such heavily halogenated molecules presents unique crystallographic challenges. The presence of two heavy iodine atoms and one chlorine atom on a rigid aromatic core induces significant X-ray absorption and complex halogen-bonding networks in the solid state[2].

As an Application Scientist, navigating these challenges requires moving beyond default software settings. This whitepaper provides a comprehensive, field-proven methodology for the crystal structure determination of 6-chloro-2,3-bis(iodomethyl)quinoxaline, detailing the causality behind solvent selection, data acquisition parameters, and structure refinement strategies.

Material Profiling & Crystallization Strategy

Before initiating crystallization, one must analyze the physicochemical profile of the target. 6-Chloro-2,3-bis(iodomethyl)quinoxaline is synthesized via a Finkelstein reaction and typically isolates as an orange powder[1]. The iodomethyl groups are highly electrophilic and susceptible to nucleophilic substitution or photolytic cleavage.

Causality of Experimental Choice : Traditional evaporative crystallization in protic solvents (e.g., methanol, ethanol) is contraindicated due to the risk of solvolysis. Instead, a vapor diffusion method using an aprotic, non-nucleophilic solvent system (Dichloromethane/Hexane) is mandated. The slow diffusion kinetics of this system prevent the kinetic trapping of defects, yielding diffraction-quality single crystals while preserving the integrity of the labile C–I bonds.

Table 1: Physicochemical Profile of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

| Property | Value / Description | Crystallographic Implication |

| Molecular Formula | C10H8ClI2N2 | High electron density concentrated on halogens. |

| Appearance | Orange powder | Chromophore present; potential for phototoxicity. |

| Melting Point | 144–146 °C | High lattice energy; rigid crystal packing expected. |

| Electrophilicity | High (–CH2I > –CH2Br) | Requires aprotic, non-nucleophilic solvents. |

Protocol: Vapor Diffusion Crystallization

-

Dissolution : Dissolve 10 mg of 6-chloro-2,3-bis(iodomethyl)quinoxaline in 2 mL of anhydrous dichloromethane (DCM) in a 4 mL inner glass vial.

-

Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).

-

Chamber Setup : Place the unsealed 4 mL inner vial into a 20 mL outer vial containing 5 mL of anti-solvent (n-hexane).

-

Equilibration : Seal the outer vial tightly with a PTFE-lined cap. Wrap the setup in aluminum foil to prevent photolytic degradation of the iodomethyl groups.

-

Incubation : Store at a stable temperature (4 °C) to slow the vapor exchange rate. Harvest the resulting orange block crystals after 3–7 days.

Fig 1. Step-by-step vapor diffusion crystallization workflow for sensitive iodinated heterocycles.

X-Ray Diffraction Data Acquisition

The heavy iodine atoms (Z=53) in 6-chloro-2,3-bis(iodomethyl)quinoxaline dictate the hardware parameters for data collection.

Causality of Experimental Choice : Copper Kα radiation (λ = 1.5418 Å) would result in severe absorption errors (high linear absorption coefficient, µ) for this iodine-rich compound. Therefore, Molybdenum Kα radiation (λ = 0.71073 Å) is strictly required to ensure adequate X-ray penetration and to minimize absorption artifacts that could manifest as false electron density peaks (Fourier ripples) near the heavy atoms[3].

Protocol: Data Collection & Processing

-

Mounting : Coat a suitable orange block crystal (~0.15 × 0.10 × 0.10 mm) in inert perfluoropolyether oil and mount it on a MiTeGen loop.

-

Cryocooling : Transfer immediately to the diffractometer cold stream (100 K). Cryocooling minimizes thermal motion, sharpening the diffraction spots and reducing the anisotropic displacement parameters (ADPs) of the heavy halogens.

-

Data Collection : Execute a full sphere data collection strategy using Mo Kα radiation. Ensure high redundancy (multiplicity > 4) to facilitate robust empirical absorption correction.

-

Integration & Absorption Correction : Process the frames using the diffractometer's native software. Apply a multi-scan absorption correction.

-

Self-Validation Check : Monitor the internal agreement factor (

). It must drop below 0.05 after absorption correction; failure to achieve this indicates inadequate correction or a twinned crystal[3].

-

Structure Solution and Refinement

Modern crystallographic pipelines utilize dual-space algorithms for rapid and unbiased structure solution.

Causality of Experimental Choice : The dual-space algorithm implemented in SHELXT is optimal here because it seamlessly handles the heavy iodine atoms while simultaneously identifying the lighter carbon and nitrogen atoms of the quinoxaline core without user bias[4].

Protocol: Refinement Strategy

-

Phase Problem Solution : Run SHELXT. The program will output a .res file containing the initial atomic coordinates and assign elements based on peak integration[4].

-

Least-Squares Refinement : Utilize SHELXL for full-matrix least-squares refinement on

[3]. -

Anisotropic Refinement : Convert all non-hydrogen atoms (I, Cl, N, C) to anisotropic. The iodine atoms may exhibit elongated ellipsoids if the crystal was not cooled to 100 K, underscoring the necessity of the cryocooling step[3].

-

Hydrogen Atom Placement : Place the aromatic and methylene hydrogen atoms in calculated positions using a riding model (

)[3]. -

Validation : Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts remain.

Fig 2. Crystallographic data processing and refinement pipeline utilizing dual-space algorithms.

Structural Analysis & Halogen Bonding

Once the structure is refined, the spatial arrangement of the molecules provides deep insights into their solid-state behavior. For 6-chloro-2,3-bis(iodomethyl)quinoxaline, the crystal packing is predominantly governed by halogen bonding—a highly directional non-covalent interaction where the electrophilic region (σ-hole) of the iodine atom interacts with nucleophilic regions of adjacent molecules[2].

Table 2: Target Crystallographic Data & Refinement Parameters

| Parameter | Target Specification |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic or Triclinic (Typical for rigid planar cores) |

| Goodness-of-fit on | 0.950 – 1.050 |

| Final | |

| Largest diff. peak and hole | < 1.5 e.Å |

Halogen Bonding Networks :

In the solid state, analyze the packing for specific short contacts. The iodine atoms of the iodomethyl groups act as strong halogen bond donors. You will typically observe

References

-

Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities - J-Stage - 1

-

SHELXT – Integrated space-group and crystal-structure determination - IUCr Journals - 4

-

Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination - PMC -3

-

Halogen Bonding: Weak Interactions Result in Strong Opinions - Crystal Growth & Design / ACS - 2

Sources

- 1. Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

Quantum chemical calculations for 6-chloro-2,3-bis(iodomethyl)quinoxaline

Executive Summary

This guide outlines the computational strategy for analyzing 6-chloro-2,3-bis(iodomethyl)quinoxaline , a potent electrophilic intermediate often investigated for its antimicrobial and antitumor properties. The presence of two reactive iodomethyl "warheads" combined with the quinoxaline scaffold presents specific modeling challenges—namely, the treatment of relativistic effects in iodine, the accurate description of halogen bonding, and the prediction of nucleophilic substitution susceptibility.

This protocol departs from standard organic DFT templates by prioritizing dispersion-corrected functionals and relativistic basis sets to ensure the structural integrity of the C-I bonds, which are the critical determinants of this molecule's biological activity.

Theoretical Framework & Strategy

The Iodine Challenge: Relativistic Effects

Standard basis sets (e.g., 6-31G*) are insufficient for Iodine (Z=53). The core electrons of iodine move at relativistic speeds, causing orbital contraction (s/p orbitals) and expansion (d/f orbitals). Neglecting this leads to significant errors in bond lengths and reaction barriers.

Authoritative Recommendation:

-

Primary Choice (Accuracy): def2-TZVP (Triple-Zeta Valence Polarized). This basis set family (Karlsruhe) balances accuracy and cost, often utilizing Effective Core Potentials (ECPs) for heavy atoms to implicitly handle relativistic effects.

-

Secondary Choice (Speed/Legacy): LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta). Uses an ECP for the core electrons of Iodine, treating only valence electrons explicitly.

The Dispersion Necessity

Halogenated aromatics exhibit significant non-covalent interactions (halogen bonding) and dispersion forces that standard B3LYP fails to capture.

-

Functional: wB97X-D or M06-2X .[1] These functionals include long-range dispersion corrections essential for accurately predicting the conformation of the iodomethyl arms relative to the quinoxaline plane.

Computational Workflow

The following diagram illustrates the logical flow of the computational study, ensuring self-validation at every step.

Caption: Workflow for validating geometry and extracting reactivity descriptors for iodinated quinoxalines.

Key Analysis Parameters

Molecular Electrostatic Potential (MEP)

For this specific molecule, the MEP is the primary visual tool for drug design.

-

Target: The carbon atoms of the -CH2I groups.[2]

-

Expectation: These carbons should exhibit a localized positive electrostatic potential (blue region), indicating susceptibility to nucleophilic attack (e.g., by DNA bases).

-

The "Sigma-Hole": Look for a region of positive potential on the tip of the Iodine atom along the C-I bond axis. This indicates potential for halogen bonding with receptor pockets.

Frontier Molecular Orbitals (FMO)

-

LUMO Location: The Lowest Unoccupied Molecular Orbital should be delocalized over the quinoxaline ring and the iodomethyl groups. A lower LUMO energy correlates with higher electrophilicity and alkylating power.

-

Calculation: Global Electrophilicity Index (

) can be derived:

Data Presentation Structure

When reporting your results, organize the data as follows to facilitate comparison with experimental biological activity (MIC values).

| Parameter | Unit | Significance | Target Range (Hypothetical) |

| Bond Length (C-I) | Å | Indicates bond lability (leaving group ability) | 2.14 - 2.16 Å |

| HOMO Energy | eV | Electron donation capability | -6.5 to -7.0 eV |

| LUMO Energy | eV | Electron acceptance (Electrophilicity) | -2.0 to -3.0 eV |

| Dipole Moment | Debye | Solubility/Polarity | > 3.0 D |

| C-I Bond Dissociation Energy | kcal/mol | Stability vs. Reactivity | Low BDE = High Reactivity |

Step-by-Step Protocol (Gaussian Syntax)

This protocol assumes the use of Gaussian software, but the parameters are transferable to ORCA or GAMESS.

Step 1: Geometry Optimization & Frequency

Objective: Obtain the relaxed structure and confirm it is a true minimum (no imaginary frequencies).

-

Note: scrf=(smd,solvent=DMSO) is used because biological assays and synthesis often occur in polar solvents like DMSO or Ethanol. The SMD model is preferred for calculating solvation free energies.

Step 2: Reactivity Descriptors (NBO & Pop)

Objective: Calculate partial charges and orbital populations to predict the site of nucleophilic attack.

-

Why NBO? Natural Bond Orbital analysis provides a more chemically intuitive picture of electron density transfer than Mulliken charges, especially for heavy atoms like Iodine.

Reactivity Pathway Visualization

Understanding the mechanism of action (alkylation) is crucial. The diagram below models the theoretical pathway of DNA alkylation by the bis(iodomethyl) moiety.

Caption: Theoretical SN2 reaction pathway for the alkylation of biological nucleophiles by the target molecule.

References

-

Synthesis and Antimicrobial Activity: Title: Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.[2] Source: PubMed / Bioorg Med Chem. Link:[Link]

-

Basis Set Selection for Iodine: Title: Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations. Source: ResearchGate / Journal of Structural Chemistry. Link:[Link]

-

DFT Functional Guide: Title: Density functional theory (DFT) and experimental study of synthesis of a quinoxaline derivative.[3][4][5] Source: IISTE. Link:[Link]

-

General Quinoxaline Reactivity: Title: Recent advances in the synthesis and reactivity of quinoxaline.[3][5][6][7] Source: Royal Society of Chemistry (Organic Chemistry Frontiers). Link:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iiste.org [iiste.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Potential Applications of Novel Quinoxaline Derivatives: A Technical Guide

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of heterocyclic medicinal chemistry, the quinoxaline nucleus (benzopyrazine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike rigid templates, the quinoxaline core offers a unique balance of planarity for DNA intercalation and multiple substitution points (C2, C3, C6, C7) for fine-tuning pharmacokinetic profiles.

This guide analyzes the latest technical advancements in quinoxaline derivatives, moving beyond basic synthesis to explore high-affinity kinase inhibition (EGFR/VEGFR), multi-drug resistant tuberculosis (MDR-TB) targeting, and green synthetic methodologies. We provide actionable protocols and mechanistic insights to accelerate your R&D pipelines.

Structural Biology & SAR: Engineering Potency

The pharmacological versatility of quinoxaline stems from its electronic deficiency and the ability to participate in hydrogen bonding via N1 and N4.

Structure-Activity Relationship (SAR) Matrix

| Position | Chemical Modification | Functional Outcome |

| C2 / C3 | Hydrazone / Schiff Bases | Enhances antimicrobial activity by increasing lipophilicity and membrane permeability. |

| C2 / C3 | Bi-heterocyclic fusion (e.g., Triazolo) | Critical for kinase binding affinity. Fused rings often occupy the ATP-binding pocket of EGFR/VEGFR. |

| C6 / C7 | Electron-Withdrawing Groups (NO₂, F, Cl) | Increases metabolic stability and enhances antitumor potency by modulating electron density. |

| N1 / N4 | N-Oxidation (1,4-di-N-oxide) | Essential for antitubercular activity. Acts as a bioreductive prodrug trigger under hypoxic conditions. |

Visualization: SAR Decision Map

Figure 1: Strategic modification points on the quinoxaline scaffold and their direct pharmacological consequences.

Therapeutic Deep Dive

Oncology: Dual Kinase Inhibition (EGFR/VEGFR)

Novel quinoxaline derivatives, particularly bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxalines , have emerged as potent dual inhibitors.

-

Mechanism: These molecules compete with ATP for the binding site on the tyrosine kinase domain. The planar quinoxaline ring stacks against the adenine binding pocket, while substituents at C2/C3 extend into the hydrophobic region (Gatekeeper residue).

-

Resistance Breakers: Recent studies indicate that quinoxalinone derivatives can effectively target the EGFR T790M mutation, a common resistance mechanism against first-generation inhibitors like Gefitinib.

Infectious Disease: Targeting MDR-TB

The quinoxaline-1,4-di-N-oxide (QdNO) subclass is revolutionizing antitubercular research.

-

Mechanism: QdNOs function as prodrugs. In the hypoxic environment of a tubercular granuloma, the N-oxide moiety is reduced, generating reactive radical species that damage mycobacterial DNA and inhibit DNA gyrase.

-

Key Insight: Esterification at the C7 position (e.g., isopropyl esters) significantly improves the Selectivity Index (SI), reducing cytotoxicity against mammalian cells while maintaining potency against M. tuberculosis H37Rv.

Experimental Protocols

Protocol A: Green Synthesis of Quinoxaline Derivatives

Rationale: Traditional synthesis uses toxic solvents (DMF/DMSO). This protocol utilizes a polymer-supported catalyst in ethanol, ensuring high atom economy and scalability.

Materials:

-

o-Phenylenediamine (10 mmol)

-

1,2-Dicarbonyl compound (e.g., Benzil) (10 mmol)

-

Catalyst: Polymer-supported sulphanilic acid (5 mol%)[1]

-

Solvent: Ethanol (15 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of o-phenylenediamine and 10 mmol of the 1,2-dicarbonyl in 15 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 5 mol% of polymer-supported sulphanilic acid.

-

Reaction: Stir the mixture at room temperature (25°C). Monitor progress via TLC (Ethyl acetate:Hexane 3:7). Reaction typically completes in 30–45 minutes.

-

Note: If using microwave irradiation (Green alternative), heat at 300W for 2–5 minutes.

-

-

Work-up: Filter the mixture to recover the solid catalyst (reusable).

-

Crystallization: Pour the filtrate into crushed ice. Filter the precipitated solid and recrystallize from hot ethanol to obtain pure quinoxaline derivative.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Rationale: To validate the "Kinase Inhibition" claims from the SAR section.

Methodology:

-

Enzyme Prep: Use recombinant human EGFR kinase domain.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Incubation: Mix enzyme (2 ng/µL) with varying concentrations of the quinoxaline derivative (0.1 nM – 10 µM) for 10 minutes at room temperature.

-

ATP Addition: Initiate reaction by adding ATP (Km concentration) and substrate (Poly Glu:Tyr).

-

Detection: After 60 minutes, use ADP-Glo™ or similar chemiluminescent reagent to quantify ADP production.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualization: Experimental Workflow

Figure 2: Integrated workflow from green synthesis to biological validation.

Future Outlook & Challenges

The field is moving toward Hybrid Pharmacophores . Combining the quinoxaline core with other bioactive moieties (e.g., artemisinin for malaria or 1,2,4-triazoles for antifungal) is showing synergistic effects. However, solubility remains a challenge. Future development must focus on:

-

Nano-formulations: Encapsulating hydrophobic quinoxaline derivatives to improve bioavailability.

-

Computational ADMET: rigorous in silico screening to predict toxicity before synthesis.

References

-

Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Arch Pharm (Weinheim). 2024. Link

-

Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. Link

-

Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Pharmaceuticals (Basel). 2021. Link

-

Reusable nano-catalyzed green protocols for the synthesis of quinoxalines. RSC Advances. 2023. Link

-

Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase. Molecules. 2022.[2] Link

Sources

Methodological & Application

6-chloro-2,3-bis(iodomethyl)quinoxaline as a building block in organic synthesis

Executive Summary

6-Chloro-2,3-bis(iodomethyl)quinoxaline represents a specialized class of "bis-electrophilic" building blocks. Unlike its symmetric parent (2,3-bis(iodomethyl)quinoxaline), the introduction of the chlorine atom at the 6-position breaks molecular symmetry, introducing subtle electronic differentiation between the two electrophilic centers while increasing overall lipophilicity.

This compound is primarily utilized as a linchpin reagent in the synthesis of:

-

Macrocyclic DNA Intercalators: Acting as the rigid heteroaromatic scaffold for bis-intercalating agents.

-

Fused Heterocycles: Precursor for [a,c]-fused systems via double nucleophilic substitution.

-

Cationic Biocides: Scaffold for quaternary ammonium salts exhibiting potent antimicrobial activity.

This guide provides validated protocols for its synthesis, handling, and application in macrocyclization, grounded in mechanistic causality.

Chemical Profile & Stability

| Property | Description |

| IUPAC Name | 6-chloro-2,3-bis(iodomethyl)quinoxaline |

| Functional Class | Bis-electrophile; Alkylating agent |

| Reactivity | High (C-I bond is weak and polarizable); |

| Leaving Group | Iodide ( |

| Stability | Light Sensitive. Iodomethyl groups degrade photolytically to liberate |

| Solubility | Soluble in DMSO, DMF, |

Synthesis Protocol: The Finkelstein Route

The most reliable route to 6-chloro-2,3-bis(iodomethyl)quinoxaline is the Finkelstein reaction starting from the corresponding bromomethyl or chloromethyl precursor. Direct iodination is rarely efficient due to over-oxidation.

Workflow Diagram

Caption: Two-step synthesis via radical bromination followed by halide exchange.

Detailed Methodology

Pre-requisite: Synthesize or procure 6-chloro-2,3-bis(bromomethyl)quinoxaline. The bromomethyl derivative is preferred over the chloromethyl analog due to faster kinetics in the subsequent Finkelstein step.

Step 1: Halide Exchange (Finkelstein)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Shield the apparatus from direct light (wrap in aluminum foil).

-

Dissolution: Dissolve 6-chloro-2,3-bis(bromomethyl)quinoxaline (1.0 eq, 5 mmol) in anhydrous acetone (50 mL).

-

Note: Acetone is critical as NaI is soluble in it, but NaBr (the byproduct) is not, driving the equilibrium forward (Le Chatelier's principle).

-

-

Reagent Addition: Add Sodium Iodide (NaI) (4.0 eq, 20 mmol). A large excess ensures complete conversion.

-

Reaction: Reflux the mixture for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The iodo-product typically has a slightly higher

and appears yellow/brown.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the precipitated NaBr/NaCl salts.

-

Evaporate the solvent under reduced pressure.[1]

-

Wash: Dissolve the residue in

and wash with 5% sodium thiosulfate (

-

-

Purification: Recrystallize from ethanol/hexane or purify via rapid silica column chromatography (keep in dark).

Validation Criteria:

-

1H NMR: Look for the shift of the methylene protons (

).

Application Protocol: Macrocyclic Thioether Synthesis

The high reactivity of the C-I bonds makes this compound ideal for synthesizing quinoxaline-based thiacyclophanes , which are studied for their ability to intercalate DNA or chelate metals.

Reaction Logic

This is a [1+1] cyclization between a bis-electrophile (the quinoxaline) and a bis-nucleophile (a dithiol).

Workflow Diagram

Caption: High-dilution strategy for macrocyclization to prevent polymerization.

Detailed Methodology

-

Reagents:

-

Substrate: 6-chloro-2,3-bis(iodomethyl)quinoxaline (1.0 mmol).

-

Linker: 1,4-butanedithiol (1.0 mmol).

-

Base: Cesium Carbonate (

) (2.5 mmol). -

Solvent: Anhydrous DMF (degassed).

-

-

High Dilution Setup:

-

Prepare a solution of the Quinoxaline (in 20 mL DMF) and a separate solution of the Dithiol (in 20 mL DMF).

-

Place

in 100 mL of DMF in a central flask under

-

-

Execution:

-

Simultaneously add both solutions dropwise to the central base suspension over 4–6 hours using a syringe pump.

-

Why? Keeping local concentrations low favors intramolecular cyclization over intermolecular polymerization.

-

-

Workup:

-

Filter inorganic salts.

-

Remove DMF under high vacuum.

-

Purify via column chromatography.

-

Application Protocol: Synthesis of Bis-Cationic Intercalators

Quinoxaline antibiotics (e.g., Echinomycin) function by intercalating DNA. Synthetic analogues often use cationic side chains to interact with the phosphate backbone.

Reaction: Quaternization of tertiary amines.

-

Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1 eq) in dry THF or Dioxane.

-

Add Nucleophile (e.g., Pyridine or Trimethylamine) (2.2 eq).

-

Reflux for 2–3 hours.

-

Observation: The product is a bis-quaternary salt that usually precipitates out of the organic solvent.

-

Isolation: Filtration and washing with cold ether. No column chromatography is usually required.

References

-

Synthesis of 2,3-Bis(halomethyl)

-

Title: Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities.[2][3]

- Source: Chem. Pharm. Bull. (Tokyo).

- Context: Describes the Finkelstein conversion of chloromethyl/bromomethyl quinoxalines to iodomethyl derivatives and their biological evalu

-

-

Quinoxaline Reactivity Review

-

Macrocyclization Strategies

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities [jstage.jst.go.jp]

- 4. mtieat.org [mtieat.org]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Quinoxaline synthesis [organic-chemistry.org]

- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]

Application Note: Nucleophilic Substitution Reactions of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The quinoxaline scaffold is a privileged structure in drug discovery, frequently utilized for its potent antibacterial, antifungal, and antileishmanial properties[1][2]. Within this class, 2,3-bis(halomethyl)quinoxalines serve as highly versatile bis-electrophilic building blocks.

Specifically, 6-chloro-2,3-bis(iodomethyl)quinoxaline represents an optimized intermediate for complex functionalization. The rational design behind this specific molecule relies on two key chemical principles:

-

Electronic Activation: The electron-withdrawing 6-chloro substituent lowers the lowest unoccupied molecular orbital (LUMO) of the quinoxaline ring, significantly increasing the electrophilicity of the adjacent halomethyl groups[3].

-

Leaving Group Thermodynamics: Iodide is a highly polarizable and excellent leaving group. Converting the more stable chloromethyl or bromomethyl precursors to the iodomethyl derivative via a Finkelstein reaction dramatically lowers the activation energy required for subsequent SN2 nucleophilic attacks[4].

This application note details the synthesis of this reactive intermediate and provides validated protocols for its subsequent double nucleophilic substitution.

Mechanistic Pathways & Chemoselectivity

When reacting 6-chloro-2,3-bis(iodomethyl)quinoxaline with nucleophiles (such as primary amines), the reaction can theoretically proceed via two competing pathways: an acyclic double nucleophilic substitution or an intramolecular cyclization (forming a fused tricyclic system)[5].

Causality in Reaction Design: Extensive NMR and crystallographic studies on related quinoxaline systems have demonstrated that the acyclic double substitution is often kinetically preferred when an excess (>2.0 equivalents) of the nucleophile is present[6]. To force intramolecular cyclization, one must strictly limit the nucleophile to 1.0 equivalent and apply thermal energy (reflux) to overcome the entropic barrier of ring closure.

Figure 1: Synthesis and substitution pathways of 6-chloro-2,3-bis(iodomethyl)quinoxaline.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

This protocol utilizes the Finkelstein reaction to exchange chlorine atoms for iodine, creating a hyper-reactive electrophile.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 6-chloro-2,3-bis(chloromethyl)quinoxaline in anhydrous acetone (0.1 M concentration).

-

Reagent Addition: Add 5.0 equivalents of anhydrous Potassium Iodide (KI).

-

Causality: A large excess of KI is required to drive the equilibrium forward, as the precipitation of KCl in acetone acts as the thermodynamic sink for the reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 56 °C) under an inert nitrogen atmosphere for 4–6 hours.

-

Self-Validating Monitoring: Monitor the reaction strictly via HPLC.

-

Expert Insight: Do not rely on Thin Layer Chromatography (TLC). The Rf values of the di-chloro starting material and the di-iodo product are nearly identical on standard silica gel[3]. A successful conversion is indicated by the emergence of a distinct, later-eluting peak on reverse-phase HPLC and the formation of a deep orange solution[4].

-

-

Workup: Cool to room temperature and filter off the precipitated KCl salts. Evaporate the acetone filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in dichloromethane (DCM) and wash twice with distilled water to remove residual KI. Dry the organic layer over Na2SO4, filter, and concentrate.

-

Expected Outcome: An orange powder with a typical yield of 70% and a melting point of 144–146 °C[3].

Protocol B: Double Nucleophilic Substitution (Amination)

This protocol outlines the controlled addition of primary amines to prevent unwanted polymerization.

Figure 2: Step-by-step experimental workflow for the double nucleophilic substitution reaction.

Step-by-Step Methodology:

-

Preparation: Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1.0 eq) in anhydrous acetonitrile (ACN).

-

Causality: ACN is a polar aprotic solvent that excellently solvates the transition state of SN2 reactions without acting as a competing nucleophile.

-

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Add anhydrous K2CO3 (3.0 eq) as a non-nucleophilic acid scavenger.

-

Nucleophile Addition: Add the primary amine (2.2 eq) dropwise over 15 minutes.

-

Causality: The highly electrophilic nature of the di-iodo compound makes the reaction exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of complex polymeric mixtures.

-

-

Self-Validating Monitoring: Allow the reaction to slowly warm to room temperature. Visually, the reaction mixture will transition from deep orange to a lighter yellow/brown as the highly conjugated di-iodo species is consumed. Confirm completion via HPLC. If an intermediate mono-substituted peak persists for more than 2 hours, add an additional 0.1 eq of the amine.

-

Workup & Purification: Quench the reaction with cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2SO4, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes optimized reaction conditions and expected yields for the nucleophilic substitution of 2,3-bis(halomethyl)quinoxalines based on established literature parameters[4][5].

| Nucleophile Type | Equivalents | Base | Solvent | Temp (°C) | Major Product Type | Typical Yield (%) |

| Primary Amine | 2.2 - 2.5 | K₂CO₃ | ACN | 0 to 25 | Acyclic Double Substitution | 75 - 85 |

| Primary Amine | 1.0 | K₂CO₃ | ACN | 80 (Reflux) | Intramolecular Cyclization | 60 - 70 |

| Thiol | 2.2 | Et₃N | DMF | 25 | Bis-thioether | 80 - 90 |

| Alkoxide | 2.2 | None | MeOH | 0 | Bis-ether | 65 - 75 |

References

-

[5],[6] Title: Controlling the Outcome of an N-Alkylation Reaction by Using N-Oxide Functional Groups. Source: National Institutes of Health (NIH) / American Chemical Society. URL:[Link]

-

[3],[4],[1] Title: Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities. Source: Chemical and Pharmaceutical Bulletin / J-Stage. URL:[Link]

-

[2] Title: In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

Sources

- 1. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities [jstage.jst.go.jp]

- 4. Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Macrocycles Using 6-Chloro-2,3-bis(iodomethyl)quinoxaline

This Application Note is designed for researchers in medicinal chemistry and chemical biology focusing on peptide stapling, macrocyclic drug discovery, and DNA-intercalating agents.

Abstract & Core Rationale

The synthesis of macrocycles—particularly constrained peptides and echinomycin-type DNA bis-intercalators—often relies on "stapling" linear precursors with bis-electrophilic linkers. While 2,3-bis(bromomethyl)quinoxaline is a standard reagent for this purpose, it often suffers from sluggish kinetics and incomplete cyclization with sterically hindered or electron-deficient nucleophiles.

6-Chloro-2,3-bis(iodomethyl)quinoxaline represents a "turbo-charged" variant of this linker. The substitution of bromide with iodide significantly enhances electrophilicity (

Key Advantages

-

Enhanced Reactivity: The C–I bond is weaker and more polarizable than C–Br, accelerating ring closure and reducing the formation of intermolecular oligomers.

-

Asymmetric Functionalization: The 6-chloro group breaks the

symmetry of the quinoxaline, allowing for the resolution of atropisomers or specific binding orientations in the target pocket. -

Mild Conditions: High reactivity allows cyclization at lower temperatures, preserving sensitive peptide side chains.

Chemical Mechanism & Pathway[1]

The macrocyclization proceeds via a double nucleophilic substitution (

Reaction Scheme (DOT Visualization)

Caption: Kinetic pathway distinguishing desirable intramolecular cyclization from competing oligomerization.

Experimental Protocols

Protocol A: Preparation of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Note: Iodides are light-sensitive. Perform all steps under low light or in amber glassware.

Prerequisite: If the iodo-compound is not commercially available, it is synthesized from 6-chloro-2,3-bis(bromomethyl)quinoxaline via Finkelstein reaction.

-

Reagents:

-

6-Chloro-2,3-bis(bromomethyl)quinoxaline (1.0 eq)

-

Sodium Iodide (NaI) (4.0 eq, anhydrous)

-

Acetone (Dry, HPLC grade)

-

-

Procedure:

-

Dissolve NaI in dry acetone (0.1 M concentration relative to substrate).

-

Add the dibromo-substrate.[1] The solution will likely turn yellow/orange.

-

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Note: Rf may be similar; stain with PMA or visualize under UV).

-

Workup: Filter off the white NaBr precipitate. Concentrate the filtrate in vacuo at low temperature (<30°C).

-

Purification: Rapid filtration through a short plug of silica gel (Hexane/EtOAc) or recrystallization from DCM/Hexane.

-

Storage: Store at -20°C, protected from light, under Argon.

-

Protocol B: Macrocyclization (Peptide Stapling)

Target: Cysteine-containing peptide (e.g., Ac-Cys-Ala-Ala-Ala-Cys-NH2).

Materials:

-

Linker: 6-Chloro-2,3-bis(iodomethyl)quinoxaline (1.1 eq).

-

Peptide: Bis-thiol precursor (1.0 eq).

-

Base: Cesium Carbonate (

) or DIPEA. -

Solvent: DMF (Degassed, anhydrous).

-

Reducing Agent: TCEP-HCl (to ensure thiols are reduced prior to reaction).

Workflow Diagram:

Caption: Step-by-step workflow for high-efficiency macrocyclization.

Detailed Procedure:

-

Peptide Preparation: Dissolve the linear peptide (100 mg) in DMF (10 mL). Add TCEP (1.2 eq) and stir for 30 mins to reduce any disulfide bonds.

-

Dilution (Critical): Dilute the peptide solution with degassed DMF to a final concentration of 0.5 mM to 1.0 mM .

-

Why? Concentrations >1 mM significantly increase the risk of dimerization (M+Linker+M).

-

-

Basification: Add

(3.0 eq) or DIPEA (4.0 eq).-

Note:

is preferred for its "cesium effect," which can pre-organize the nucleophile and stabilize the transition state.

-

-

Linker Addition: Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1.1 eq) in a minimal volume of DMF. Add this solution dropwise to the stirring peptide solution over 60 minutes.

-

Tip: Use a syringe pump for best reproducibility.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Monitoring: Take 10 µL aliquots for LC-MS. The product should appear as

.

-

-

Quench: Acidify with TFA (to pH ~3) to quench the thiolate anions.

-

Purification: Remove solvent (lyophilization preferred). Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Data Interpretation & Characterization

Expected Analytical Data

| Parameter | Observation | Interpretation |

| LC-MS (ESI) | Mass Shift: | Calculated as: MW(Linker) - 2(I) + 2(H displaced). For 6-Cl-BMIQ ( |

| UV-Vis | Characteristic quinoxaline absorption. | |

| 1H NMR | Splitting of | The methylene protons connecting the linker to the sulfur often appear as diastereotopic doublets (AB system) due to the rigid chiral environment of the macrocycle. |

| 1H NMR | Aromatic Region | 6-Chloro substitution breaks symmetry. You will see three distinct proton signals for the quinoxaline ring (unlike the 2-proton doublet/triplet pattern of the symmetric analog). |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Dimerization (2M + Linker) | Concentration too high. | Dilute reaction to 0.1 mM. Add linker more slowly. |

| Incomplete Reaction | Oxidation of linker (Iodine release). | Ensure reagents are fresh. Use degassed solvents. Add 1.5 eq of linker. |

| Multiple Peaks (Isomers) | Atropisomerism. | The macrocycle may be locked in two conformations. Perform high-temp NMR (60°C) to check for coalescence. |

References

-

Synthesis of Halomethyl Quinoxalines: T. Carta et al., "Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities," Chem. Pharm. Bull., vol. 61, no. 4, pp. 438–444, 2013.

- Peptide Stapling Methodology: Jo, H. et al., "Conformational Restriction of Peptides Using Dithiol Bis-Alkylation," Methods in Molecular Biology, vol. 1063, 2012. Context: Describes the general protocol for using bis(bromomethyl)quinoxaline, which is directly adaptable to the iodo-analog.

-

Echinomycin Analogues: S. Sato et al., "Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues," Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 2, pp. 541-544, 2004.

- Finkelstein Reaction Conditions: Smith, M. B., March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition, Wiley, 2013. (Standard reference for Halogen exchange).

Sources

Application Note: Precision Synthesis and Heterocyclization of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

This Application Note and Protocol Guide details the synthesis and downstream heterocyclization of 6-chloro-2,3-bis(iodomethyl)quinoxaline . This specific scaffold serves as a highly reactive bis-electrophilic precursor for generating fused heterocyclic systems, particularly pyrrolo[3,4-b]quinoxalines, which are significant in oncology and antimicrobial research.

Executive Summary

The quinoxaline moiety is a privileged structure in medicinal chemistry, known for its ability to intercalate DNA and inhibit various kinases. The introduction of a chlorine atom at the C6 position modulates lipophilicity and metabolic stability, while the 2,3-bis(iodomethyl) functionality provides a "linchpin" for rapid cyclization.

Unlike their bromomethyl counterparts, iodomethyl derivatives exhibit superior electrophilicity, allowing for cyclization reactions to proceed under milder conditions. This is critical when reacting with sensitive nucleophiles or when minimizing thermal degradation of complex side chains. This guide outlines the robust preparation of the 6-chloro-2,3-bis(iodomethyl)quinoxaline precursor and its conversion into novel fused heterocycles via double nucleophilic substitution (

Chemical Logic & Mechanism

The synthesis relies on a three-stage transformation:[1][2]

-

Condensation: Formation of the quinoxaline core.

-

Radical Halogenation: Activation of the methyl side chains.

-

Finkelstein Exchange: Enhancing leaving group ability (Br

I).

The subsequent formation of heterocycles (e.g., pyrrolo[3,4-b]quinoxalines) is driven by the Thorpe-Ingold effect and the high lability of the C-I bond. A primary amine acts as a bis-nucleophile, displacing both iodine atoms sequentially to close the five-membered ring.

Reaction Pathway Visualization

Figure 1: Synthetic workflow from commercial starting materials to fused heterocyclic targets.

Experimental Protocols

Protocol A: Synthesis of the Precursor (6-Chloro-2,3-bis(iodomethyl)quinoxaline)

Safety Warning: Halomethyl quinoxalines are potent alkylating agents and lachrymators. Work exclusively in a fume hood. Iodomethyl derivatives are light-sensitive.

Step 1: 6-Chloro-2,3-dimethylquinoxaline[3]

-

Dissolution: Dissolve 4-chloro-1,2-phenylenediamine (14.2 g, 0.1 mol) in ethanol (150 mL).

-

Addition: Add 2,3-butanedione (8.8 mL, 0.1 mol) dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Isolation: Cool to room temperature. Pour into ice-water (500 mL). Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Target Yield: 85-90%

-

Appearance: White/Off-white needles.

-

Step 2: 6-Chloro-2,3-bis(bromomethyl)quinoxaline

-

Setup: Dissolve the product from Step 1 (9.6 g, 50 mmol) in dry

or Benzene (100 mL). -

Reagents: Add N-bromosuccinimide (NBS) (19.6 g, 110 mmol) and a catalytic amount of benzoyl peroxide (100 mg).

-

Reaction: Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the dimethyl starting material is consumed.

-

Workup: Filter off the succinimide byproduct while hot. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/chloroform.

-

Note: This intermediate is a strong lachrymator.

-

Step 3: 6-Chloro-2,3-bis(iodomethyl)quinoxaline (The Active Core)

-

Finkelstein Reaction: Dissolve the bis(bromomethyl) compound (4.3 g, 10 mmol) in anhydrous acetone (50 mL).

-

Reagent: Add Sodium Iodide (NaI) (4.5 g, 30 mmol).

-

Conditions: Stir at room temperature for 4 hours protected from light (wrap flask in foil). A precipitate of NaBr will form.

-

Isolation: Pour the mixture into cold water (200 mL). The bis(iodomethyl) derivative will precipitate.

-

Purification: Filter, wash with water, and dry in a vacuum desiccator (dark). Do not recrystallize at high heat due to iodine instability.

-

Yield: ~75-80%

-

Storage: -20°C, dark, under argon.

-

Protocol B: Synthesis of Novel Heterocycles (Pyrrolo[3,4-b]quinoxalines)

This protocol describes the reaction with a primary amine (e.g., p-anisidine or benzylamine) to form the fused pyrrole ring.

-

Preparation: Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1 mmol) in anhydrous THF (10 mL).

-

Nucleophile Mix: In a separate vial, mix the primary amine (1.1 mmol) and triethylamine (2.5 mmol) in THF (5 mL).

-

Cyclization: Add the amine solution dropwise to the quinoxaline solution at 0°C (ice bath). The high reactivity of the iodo-linker requires controlled addition to prevent polymerization.

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Evaporate THF. Redissolve residue in

, wash with water and brine. -

Purification: Silica gel column chromatography (Eluent:

/MeOH).

Data Analysis & Optimization

Solvent Selection for Cyclization

The choice of solvent significantly impacts the yield of the heterocyclization step.

| Solvent | Dielectric Constant | Reaction Time | Yield (%) | Notes |

| THF | 7.5 | 2 h | 88% | Optimal balance of solubility and polarity. |

| DMF | 36.7 | 1 h | 65% | Faster, but difficult workup; promotes polymerization. |

| Ethanol | 24.5 | 4 h | 50% | Solvolysis of the iodo-group competes with cyclization. |

| DCM | 8.9 | 6 h | 72% | Slower kinetics; good for very reactive amines. |

Troubleshooting Guide

-

Problem: Low yield in Step 3 (Iodination).

-

Problem: Formation of polymeric byproducts in Protocol B.

References

-

Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013).[7] Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.[7] Chemical and Pharmaceutical Bulletin, 61(4), 438–444.[7] Link[7]

-

BenchChem. (2025).[3][8][9][10] Technical Guide: Chemical Properties of 6-Chloro-2,3-dimethylquinoxaline. BenchChem Technical Library. Link

-

Siva Sankara Babu, T., et al. (2020).[11] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 1037-1041.[11] Link

-

Refaat, H. M., et al. (2011). Synthesis and antimicrobial activity of some novel quinoxaline derivatives. European Journal of Medicinal Chemistry, 46, 11. (Cited via PharmaTutor). Link

-

Azev, Y. A., et al. (2015). Features of quinoxaline reactions with C-nucleophiles: Examples of dimerization of heterocycle in course of hydrogen substitution. Russian Journal of General Chemistry, 85, 1663–1669. Link

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. acgpubs.org [acgpubs.org]

- 7. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bot Verification [rasayanjournal.co.in]

Application Note: 6-Chloro-2,3-bis(iodomethyl)quinoxaline in Medicinal Chemistry

[1]

Executive Summary

6-Chloro-2,3-bis(iodomethyl)quinoxaline is a high-reactivity electrophilic "linchpin" reagent used primarily in the synthesis of fused tricyclic heterocycles. In medicinal chemistry, its core value lies in its ability to undergo rapid, double nucleophilic substitution reactions to generate 2H-pyrrolo[3,4-b]quinoxalines (with primary amines) and thieno[3,4-b]quinoxalines (with sulfides).

Unlike its chloromethyl or bromomethyl analogs, the bis(iodomethyl) derivative offers superior leaving group ability, facilitating cyclizations under milder conditions—critical when handling sensitive pharmacophores. This guide details the synthesis, handling, and application of this reagent in developing antimicrobial and anticancer scaffolds.[1]

Technical Profile & Mechanism of Action

Chemical Structure & Reactivity

-

CAS Registry Number: Not widely listed (Specific derivative); Analogous to 2,3-bis(bromomethyl) precursors.

-

Molecular Formula: C₁₀H₇ClI₂N₂

-

Molecular Weight: ~444.4 g/mol

-

Physical State: Orange powder (typical of iodo-quinoxalines).[2]

-

Melting Point: 144–146°C.

Mechanistic Role: The compound functions as a 1,4-bis-electrophile . The two iodomethyl groups at positions 2 and 3 are activated by the electron-deficient pyrazine ring of the quinoxaline core. The chlorine atom at position 6 introduces asymmetry and lipophilicity, modulating the electronic properties of the final scaffold.

Signaling Pathway & Reaction Logic

The primary utility is the Double Nucleophilic Substitution (Cyclization) .

Figure 1: Synthetic pathway for the generation and utilization of the bis(iodomethyl) reagent.

Protocol 1: Synthesis of the Reagent

High-purity starting material is required for medicinal chemistry applications. This protocol converts the commercially available dimethyl precursor to the active iodo-reagent.

Materials

-

6-Chloro-2,3-dimethylquinoxaline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or AIBN (Radical Initiator)

-

Sodium Iodide (NaI)[2]

-

Solvents: Carbon tetrachloride (CCl₄) or Benzene (Caution: Carcinogenic, use Trifluorotoluene as green alternative), Acetone.

Step-by-Step Methodology

Phase A: Radical Bromination

-

Dissolution: Dissolve 6-chloro-2,3-dimethylquinoxaline (10 mmol) in anhydrous CCl₄ (50 mL).

-

Activation: Add NBS (22 mmol, 2.2 eq) and catalytic AIBN (0.5 mmol).

-

Reflux: Heat to reflux under N₂ atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the dimethyl starting material.

-

Note: The bis(bromomethyl) product is sensitive to light. Wrap the flask in foil.

-

-

Workup: Filter off the succinimide precipitate while hot. Evaporate the filtrate to dryness. Recrystallize from ethanol to obtain 6-chloro-2,3-bis(bromomethyl)quinoxaline .

Phase B: Finkelstein Iodination (Activation)

-

Solution: Dissolve the bis(bromomethyl) intermediate (5 mmol) in anhydrous acetone (30 mL).

-

Exchange: Add NaI (15 mmol, 3 eq). A precipitate of NaBr will form immediately.

-

Reaction: Stir at reflux for 2 hours. The solution will darken (iodine liberation side reaction is possible; keep strictly anhydrous).

-

Isolation: Pour the mixture into ice-cold water (100 mL). The orange solid precipitates.[2][3]

-

Purification: Filter, wash with cold water, and dry in a vacuum desiccator over P₂O₅.

-

Yield Expectation: 70–85%.

-

Storage: Store at -20°C, protected from light. Unstable over long periods at RT.

-

Protocol 2: Synthesis of Pyrrolo[3,4-b]quinoxalines

This is the primary medicinal chemistry application: creating DNA-intercalating anticancer agents or antimicrobial scaffolds.

Experimental Logic

The bis(iodomethyl) reagent reacts with primary amines (R-NH₂) to form a 5-membered pyrrole ring fused to the quinoxaline. The high reactivity of the iodide allows this reaction to proceed at room temperature or mild heat, avoiding thermal degradation of the amine substituent.

Materials

-

6-Chloro-2,3-bis(iodomethyl)quinoxaline (from Protocol 1)[2]

-

Primary Amine (e.g., Aniline, Benzylamine, or aliphatic amine)

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃

-

Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Methodology

-

Preparation: Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1.0 mmol) in MeCN (10 mL).

-

Addition: Add the primary amine (1.1 mmol) and DIPEA (2.5 mmol) dropwise at 0°C.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: TLC usually shows a fluorescent spot for the cyclized product.

-

-

Quench: Pour into water (50 mL).

-

Extraction: Extract with CH₂Cl₂ (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (SiO₂).

-

Result:7-chloro-2-substituted-2H-pyrrolo[3,4-b]quinoxaline .

-

Data Interpretation: Structure-Activity Relationship (SAR)

When designing analogs using this protocol, consider the following SAR trends observed in quinoxaline medicinal chemistry:

| Substituent (R-NH2) | Effect on Bioactivity | Predicted Application |

| Aliphatic (e.g., Methyl, Ethyl) | High basicity, good solubility. | Antimicrobial (Gram +) |

| Aromatic (e.g., Phenyl) | Increased planarity, DNA intercalation. | Anticancer (Solid tumors) |

| Hydroxyl-alkyl (e.g., Ethanolamine) | Improved water solubility. | Prodrug formulation |

Safety & Handling (Critical)

-

Vesicant Hazard: Bis(iodomethyl)quinoxalines are potent alkylating agents. They mimic sulfur mustards in their ability to cross-link biomolecules.

-

Control: Handle only in a fume hood. Double-glove (Nitrile).

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to reduce iodine) followed by dilute ammonia.

-

-

Instability: The C-I bond is weak. Avoid heating above 60°C during drying.

References

-

Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013).[4] Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities.[2][4] Chemical and Pharmaceutical Bulletin, 61(4), 438–444.[4] [4]

-

Zarranz, B., et al. (2004). Synthesis and anticancer activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711–3721.

-

Pereira, J. A., et al. (2015). Recent advances in the synthesis of quinoxalines: A review. European Journal of Medicinal Chemistry, 97, 664–672.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Design and synthesis of potential anticancer agents from 6-chloro-2,3-bis(iodomethyl)quinoxaline

Application Note: Design and Synthesis of Potential Anticancer Agents from 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Executive Summary

This application note details the strategic design and synthesis of anticancer libraries utilizing 6-chloro-2,3-bis(iodomethyl)quinoxaline as a high-value electrophilic intermediate. While 2,3-bis(bromomethyl)quinoxalines are common precursors, the iodomethyl analog offers superior reactivity under milder conditions, facilitating the attachment of complex, bulky, or sensitive pharmacophores essential for targeted cancer therapy. This guide outlines the rationale for scaffold selection, step-by-step synthesis protocols, and validation workflows for DNA alkylation and cytotoxicity.

Introduction: The Quinoxaline Pharmacophore in Oncology

Nitrogen-containing heterocycles are the backbone of modern chemotherapy. The quinoxaline scaffold (benzopyrazine) mimics the purine bases of DNA, allowing for two distinct mechanisms of anticancer action:

-

Intercalation: The planar aromatic system slides between DNA base pairs.

-

Alkylation/Cross-linking: The bis(halomethyl) side chains act as a "warhead." They are bifunctional electrophiles capable of covalently binding to nucleophilic DNA bases (e.g., N7 of guanine), potentially forming inter-strand cross-links that arrest cell division (similar to nitrogen mustards).

Why 6-Chloro-2,3-bis(iodomethyl)quinoxaline?

-

6-Chloro Substituent: Introduces electronic asymmetry, modulating the lipophilicity (LogP) and electronic density of the ring, which affects DNA binding affinity and cellular permeability.

-

Bis(iodomethyl) vs. Bis(bromomethyl): Iodide is a better leaving group than bromide (

). This allows nucleophilic substitution reactions to proceed at lower temperatures and with weaker nucleophiles, preserving the integrity of sensitive amine or thiol-based pharmacophores during library synthesis.

Strategic Design & Mechanism

The design strategy relies on a "Core-Linker-Warhead" approach where the quinoxaline is the core/warhead, and the substituents modulate solubility and target specificity.

Diagram 1: Synthetic Design Workflow

This diagram illustrates the conversion of the stable precursor to the reactive iodo-intermediate and subsequent library generation.

Caption: Step-wise activation of the quinoxaline scaffold. The Finkelstein reaction (Blue Arrow) is the critical activation step enhancing yield for complex derivatives.

Experimental Protocols

Protocol A: Synthesis of the Activated Core

Objective: To synthesize 6-chloro-2,3-bis(iodomethyl)quinoxaline from stable precursors.

Reagents:

-

6-chloro-2,3-dimethylquinoxaline (Synthesized from 4-chloro-o-phenylenediamine + diacetyl)

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (catalyst)

-

Sodium Iodide (NaI)

-

Solvents: CCl4 (or Benzene/DCM alternative), Acetone (anhydrous).

Step 1: Bromination (Formation of the Bis-bromomethyl precursor)

-

Dissolve 6-chloro-2,3-dimethylquinoxaline (10 mmol) in dry

(50 mL). -

Add NBS (22 mmol, 2.2 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the dimethyl starting material disappears.

-

Filter while hot to remove succinimide byproduct.

-

Evaporate solvent. Recrystallize from ethanol to obtain 6-chloro-2,3-bis(bromomethyl)quinoxaline .

-

Note: This compound is a potent lachrymator and skin irritant. Handle in a fume hood.

-

Step 2: Finkelstein Reaction (Conversion to Bis-iodomethyl)

-

Dissolve the bis-bromomethyl compound (5 mmol) in anhydrous acetone (30 mL).

-

Add NaI (15 mmol, 3 eq) dissolved in acetone.

-

Stir at room temperature for 4–6 hours. A precipitate of NaBr will form immediately.

-

Workup: Filter off the inorganic salts. Pour the filtrate into ice water.

-

Collect the yellow/brown solid precipitate by filtration.

-

Purification: Recrystallize from ethanol/acetone.

-

Result:6-chloro-2,3-bis(iodomethyl)quinoxaline .

-

Storage: Store in the dark at -20°C (sensitive to light).

-

Protocol B: Library Derivatization

Objective: To couple the iodo-core with secondary amines (e.g., morpholine, piperidine, N-methylpiperazine) to generate the anticancer agents.

-

Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1 mmol) in dry DMF or Acetonitrile.

-

Add

(anhydrous, 2.5 mmol) as a base to scavenge HI. -

Add the nucleophile (e.g., Morpholine, 2.2 mmol) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Observation: The reaction with the iodo precursor is significantly faster than with the bromo precursor (which often requires reflux).

-

-

Workup: Pour into crushed ice. Filter the solid product.[1]

-

Characterization: Confirm structure via

-NMR (Disappearance of

Biological Evaluation & Validation

To validate the anticancer potential, the synthesized agents must undergo specific assays.

Table 1: Recommended Validation Assays

| Assay Type | Target/Metric | Methodological Note |

| Cytotoxicity | MTT Assay on HCT-116 (Colon), MCF-7 (Breast), and HepG2 (Liver) cell lines. Compare vs. Doxorubicin.[2][3][4][5] | |

| DNA Binding | UV-Vis Titration: Measure hypochromicity/red-shift of the compound upon adding CT-DNA. | |

| Selectivity | SI (Selectivity Index) | Test on normal fibroblast cells (e.g., WI-38). SI = |

| Apoptosis | Cell Cycle Arrest | Flow Cytometry: Annexin V-FITC/PI staining to detect G2/M phase arrest. |

Diagram 2: Mechanism of Action (DNA Cross-linking)

This diagram visualizes how the bis-alkylating agent locks DNA strands, preventing replication.

Caption: The bis-electrophile mechanism. The two iodomethyl arms covalently bind to DNA bases on opposite strands, physically preventing strand separation.

References

-

Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the synthesis of the bis(bromomethyl) precursor and the biological relevance of the halomethyl-quinoxaline scaffold.

-

Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities. Source: J-Stage (Journal of Oleo Science) Context:Critical Reference. Explicitly details the conversion of bis(bromomethyl) to bis(iodomethyl) quinoxalines using NaI/acetone and compares their reactivity and biological activity.

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Source: PubMed Central (PMC) Context: Validates the quinoxaline scaffold as a kinase inhibitor and DNA intercalator for anticancer applications (MCF-7, HepG2 lines).

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Source: MDPI (Molecules) Context: Describes the synthesis of 6-chloro-2,3-disubstituted quinoxalines and their evaluation as antitumor agents.

Sources

Application Note: Development of Novel Antimicrobial Agents Using 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Executive Summary & Mechanistic Rationale

The escalation of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), has created a critical demand for novel antimicrobial scaffolds. Nitrogen-containing heterocycles, particularly quinoxalines, possess high biocompatibility and serve as highly versatile structural units in pharmaceutical development.

Recent structure-activity relationship (SAR) studies have isolated the 2,3-bis(halomethyl)quinoxaline framework as a uniquely potent antimicrobial pharmacophore. Specifically, the derivative 6-chloro-2,3-bis(iodomethyl)quinoxaline has been identified as a highly effective agent against both bacterial and fungal strains. The mechanistic causality behind this efficacy lies in the extreme electrophilicity of its iodomethyl groups. Upon penetrating the lipophilic cell wall of a pathogen, these groups act as powerful alkylating agents, undergoing rapid nucleophilic attack by the sulfhydryl (-SH) groups of essential microbial enzymes. This irreversible alkylation disrupts cellular metabolism, leading to cell death. Furthermore, the 6-chloro substituent exerts a strong electron-withdrawing effect, pulling electron density away from the pyrazine ring. This increases the partial positive charge on the halomethyl carbons, thereby accelerating target binding and generating superior [1]. Research confirms that the bis(iodomethyl) and bis(bromomethyl) configurations contribute to the [2].

Pathway & Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis via halogen exchange to the biological mechanism of action within the microbial target.

Workflow from synthesis of 6-chloro-2,3-bis(iodomethyl)quinoxaline to antimicrobial validation.

Protocol I: Synthesis and Purification (Finkelstein Halogen Exchange)

Objective: Synthesize 6-chloro-2,3-bis(iodomethyl)quinoxaline from its brominated precursor.

Causality & Design: This protocol utilizes the Finkelstein reaction, which is driven by strict solubility differentials. By executing the reaction in anhydrous acetone, the potassium iodide (KI) reagent remains soluble, while the potassium bromide (KBr) byproduct precipitates out. This physical removal of KBr drives the chemical equilibrium entirely toward the iodinated product. Maintaining strictly anhydrous conditions is critical; any moisture will cause the highly reactive halomethyl groups to hydrolyze into biologically inactive hydroxymethyl derivatives.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 6-chloro-2,3-bis(bromomethyl)quinoxaline in anhydrous acetone (approximately 10 mL per mmol of precursor).

-

Reagent Addition: Add 3.0 equivalents of anhydrous Potassium Iodide (KI). The stoichiometric excess ensures complete di-substitution at both the 2- and 3-positions.

-

Reaction Execution: Heat the mixture to reflux (approx. 56 °C) under an inert nitrogen atmosphere. Stir vigorously using a magnetic stir bar for 4–6 hours.

-

In-Process Monitoring: Monitor the reaction progress via HPLC. The complete disappearance of the brominated precursor peak validates the termination of the forward reaction.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the precipitated KBr salts. Wash the filter pad thoroughly with cold acetone to maximize recovery.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude residue from a mixture of dichloromethane and hexane to yield the purified product as an orange powder.

Self-Validation System: To verify the structural integrity and purity of the synthesized compound, cross-reference the batch against the established physicochemical markers detailed in Table 1[1].

Table 1: Physicochemical and Spectral Validation Data

| Parameter | Expected Value | Diagnostic Significance |

| Appearance | Orange powder | Initial visual confirmation of product |

| Melting Point | 144–146 °C | Confirms crystalline purity and absence of precursor |

| Yield | ~70% | Indicates a successful and complete Finkelstein conversion |

| ¹H-NMR (CDCl₃) | δ 4.80 (4H, s) | Validates the four protons of the two newly formed iodomethyl groups |

| ¹H-NMR (CDCl₃) | δ 7.70, 7.95, 8.01 | Confirms the intact aromatic protons on the 6-chloro substituted ring |